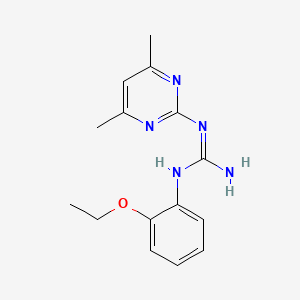![molecular formula C18H18O2S B5910349 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one](/img/structure/B5910349.png)
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, also known as EMPTI, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the induction of oxidative stress in cells. In cancer cells, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to induce apoptosis by activating the caspase pathway and disrupting mitochondrial function. In insects, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to disrupt the nervous system and cause paralysis.
Biochemical and Physiological Effects:
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to have various biochemical and physiological effects, depending on the application and concentration used. In cancer cells, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to induce apoptosis and inhibit cell proliferation. In insects, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to cause paralysis and death. In material science, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been shown to be a versatile precursor for the synthesis of various organic materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has several advantages for lab experiments, including its ease of synthesis and versatility as a precursor for the synthesis of various organic materials. However, its toxicity and potential side effects must be carefully considered, and appropriate safety measures must be taken when handling 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one.
Direcciones Futuras
There are several future directions for the study of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one, including further investigation of its potential as an anti-cancer agent and pesticide, as well as its potential for the synthesis of various organic materials. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one and its potential side effects.
Métodos De Síntesis
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one can be synthesized through a multi-step process involving the reaction of 4-ethoxybenzaldehyde with 4-methylthiophenylacetonitrile, followed by reduction and dehydration reactions. The resulting product is a yellow crystalline powder with a melting point of 128-130°C.
Aplicaciones Científicas De Investigación
1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells. In agriculture, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as a pesticide, as it has been shown to have insecticidal activity against certain pests. In material science, 1-(4-ethoxyphenyl)-3-[4-(methylthio)phenyl]-2-propen-1-one has been studied for its potential as a precursor for the synthesis of various organic materials.
Propiedades
IUPAC Name |
(E)-1-(4-ethoxyphenyl)-3-(4-methylsulfanylphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O2S/c1-3-20-16-9-7-15(8-10-16)18(19)13-6-14-4-11-17(21-2)12-5-14/h4-13H,3H2,1-2H3/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTLFTDETXAMPC-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-4'-Ethoxy-4-(methylthio)chalcone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(5-nitro-2-furyl)acryloyl]-1H-pyrazole](/img/structure/B5910291.png)


![4-[2-(4-nitrophenyl)vinyl]aniline](/img/structure/B5910304.png)


![2-[2-(4-chlorophenyl)vinyl]-1-methyl-1H-benzimidazole](/img/structure/B5910327.png)


![2-[2-(2-nitrophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5910359.png)